molecular formula C15H22O B14845528 2-(Cyclohexylmethyl)-4-ethylphenol

2-(Cyclohexylmethyl)-4-ethylphenol

Cat. No.: B14845528
M. Wt: 218.33 g/mol
InChI Key: MYVKLJZEGCEFTI-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-4-ethylphenol is a phenolic compound featuring a benzene ring substituted with a cyclohexylmethyl group at the 2-position and an ethyl group at the 4-position. Phenolic compounds with alkyl or cycloalkyl substituents are frequently studied for their roles in flavor chemistry, pharmaceuticals, and specialty chemicals .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(cyclohexylmethyl)-4-ethylphenol

InChI

InChI=1S/C15H22O/c1-2-12-8-9-15(16)14(10-12)11-13-6-4-3-5-7-13/h8-10,13,16H,2-7,11H2,1H3

InChI Key

MYVKLJZEGCEFTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.

Another method involves the Friedel-Crafts alkylation of 4-ethylphenol with cyclohexylmethyl bromide using a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions and is carried out in a non-polar solvent like carbon tetrachloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylmethyl-4-ethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Cyclohexylmethyl-4-ethylcyclohexanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Cyclohexylmethyl)-4-ethylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural and functional distinctions between 2-(Cyclohexylmethyl)-4-ethylphenol and related compounds:

Compound Substituents Molecular Weight (g/mol) Source/Application Key Properties/Observations
This compound 2-cyclohexylmethyl, 4-ethyl ~260 (calculated) Synthetic (hypothetical) Limited data; cyclohexylmethyl may enhance lipophilicity and stability compared to simpler phenols.
4-Ethylphenol 4-ethyl 122.16 Natural (Brettanomyces yeast metabolism) Animal-like aroma at low concentrations; off-flavors (e.g., "horse sweat") at high levels. Critical in spirits like Calvados .
4-Ethylguaiacol 4-ethyl, 2-methoxy 152.19 Brewing industry, spirits Floral, clove-like notes; contributes positively to aroma complexity in moderate concentrations .
CP 47,497 5-(1,1-dimethylheptyl), 3-hydroxycyclohexyl ~350 (estimated) Synthetic cannabinoid Regulated compound with psychoactive properties; highlights bioactivity of cyclohexylphenols .

Flavor Chemistry and Industrial Relevance

  • 4-Ethylphenol and 4-ethylguaiacol are critical in spirits (e.g., Calvados, cider) and Belgian Lambic beer, where controlled microbial activity is desirable .
  • The cyclohexylmethyl group in this compound could stabilize the compound in lipid-rich matrices, making it a candidate for flavor encapsulation or preservatives.

Environmental and Regulatory Considerations

  • CP 47,497 is regulated due to psychoactive effects, underscoring the importance of substituent positioning in legal frameworks .
  • Alkylphenols like 4-ethylphenol are monitored in food and beverages for sensory quality, suggesting analogous quality control measures for synthetic derivatives .

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